N-[4-[N-[(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyl]-N-isobutylsulfamoyl]phenyl]acetamide

Catalog No.
S14227071
CAS No.
M.F
C27H39N3O6S
M. Wt
533.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-[N-[(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylb...

Product Name

N-[4-[N-[(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyl]-N-isobutylsulfamoyl]phenyl]acetamide

IUPAC Name

tert-butyl N-[4-[(4-acetamidophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate

Molecular Formula

C27H39N3O6S

Molecular Weight

533.7 g/mol

InChI

InChI=1S/C27H39N3O6S/c1-19(2)17-30(37(34,35)23-14-12-22(13-15-23)28-20(3)31)18-25(32)24(16-21-10-8-7-9-11-21)29-26(33)36-27(4,5)6/h7-15,19,24-25,32H,16-18H2,1-6H3,(H,28,31)(H,29,33)

InChI Key

DLTXJYDTAMDTLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C

N-[4-[N-[(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyl]-N-isobutylsulfamoyl]phenyl]acetamide is a complex organic compound that features multiple functional groups, including an acetamide group and a sulfamoyl moiety. The structure consists of a phenyl ring substituted with a sulfamoyl group, which is further connected to a branched alkyl chain featuring a tert-butoxycarbonyl (Boc) protected amino acid derivative. This compound is notable for its potential pharmaceutical applications and biological activities.

Typical of amides and sulfonamides. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, the acetamide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic attack, allowing for the introduction of new substituents.
  • Deprotection: The Boc group can be removed under acidic conditions to yield the free amine, which is crucial for further modifications or biological testing.

Preliminary studies suggest that N-[4-[N-[(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyl]-N-isobutylsulfamoyl]phenyl]acetamide exhibits promising biological activities, particularly in the realm of medicinal chemistry. Its structural components may contribute to:

  • Antimicrobial Activity: Compounds containing sulfamoyl groups are often investigated for their antibacterial properties.
  • Enzyme Inhibition: The presence of the phenyl and acetamide groups may allow this compound to interact with specific enzymes, potentially serving as an inhibitor.

The synthesis of N-[4-[N-[(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyl]-N-isobutylsulfamoyl]phenyl]acetamide typically involves several steps:

  • Formation of the Boc-protected amino acid: Starting from commercially available amino acids, the Boc group is introduced using tert-butoxycarbonyl anhydride.
  • Sulfamoylation: The Boc-protected amino acid is reacted with a suitable sulfonamide precursor to introduce the sulfamoyl group.
  • Coupling with Phenyl Acetamide: The resulting intermediate is then coupled with 4-(N-isobutyl)phenylacetate to form the final product through standard amide coupling techniques.

This compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its structural characteristics, it may serve as a lead compound in drug discovery efforts aimed at treating bacterial infections or other diseases.
  • Biochemical Research: It can be utilized in studies exploring enzyme mechanisms or as a tool for investigating cellular pathways.

Interaction studies are essential for understanding how N-[4-[N-[(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyl]-N-isobutylsulfamoyl]phenyl]acetamide interacts with biological targets. Preliminary findings indicate:

  • Binding Affinity: Investigations into its binding affinity with specific receptors or enzymes could reveal its potential therapeutic effects.
  • Cellular Uptake: Studies on how well this compound penetrates cell membranes are crucial for assessing its bioavailability and efficacy.

Several compounds share structural similarities with N-[4-[N-[(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyl]-N-isobutylsulfamoyl]phenyl]acetamide:

Compound NameStructure FeaturesUnique Aspects
4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamideContains a similar sulfamoyl groupDifferent stereochemistry at the amino acid
(2R,3R)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acidSimilar backbone but lacks phenyl acetamideFocused on different functionalization
4-Aminophenol derivativesSimple phenolic structureLess complex than N-[4-[N...], lacking multiple functional groups

These comparisons highlight the unique aspects of N-[4-[N-[(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyl]-N-isobutylsulfamoyl]phenyl]acetamide in terms of structural complexity and potential applications in medicinal chemistry.

XLogP3

3.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

533.25595715 g/mol

Monoisotopic Mass

533.25595715 g/mol

Heavy Atom Count

37

Dates

Last modified: 08-10-2024

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